molecular formula C20H17N5O4 B2505488 9-(2-ethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941931-43-7

9-(2-ethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2505488
CAS RN: 941931-43-7
M. Wt: 391.387
InChI Key: OTZYOZBMZVPZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-ethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EPC, is a chemical compound that belongs to the class of purine analogues. It has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, antiviral therapy, and as a diagnostic tool in medical imaging.

Scientific Research Applications

Antiviral Applications

Compounds related to "9-(2-ethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" have been investigated for their antiviral properties. Duckworth et al. (1991) discussed the antiviral potential of 9-[2-(phosphonomethoxy)alkoxy]purines, which exhibit potent activity against herpesviruses and are selective inhibitors of the replication of visna virus, a retrovirus. This highlights the compound's relevance in developing treatments against viral infections (Duckworth, Harnden, Perkins, & Planterose, 1991).

Anticancer Research

The structural and synthetic modifications of purine derivatives, including those similar to the compound , have been extensively studied for their anticancer activities. For instance, Bakkestuen, Gundersen, and Utenova (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, evaluating their activity against Mycobacterium tuberculosis. Among these, 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, showed high antimycobacterial activity, indicating their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Nucleic Acid Studies

Research on purine N-oxides and their reactions has contributed to understanding nucleic acid chemistry and potential therapeutic applications. Kawashima and Kumashiro (1969) synthesized 6-methoxy- and 6-ethoxypurine 3-N-oxides, exploring their conversion to hypoxanthine 3-N-oxide and further hydrolysis products. Such studies shed light on purine chemistry and its implications for nucleic acid research and drug development (Kawashima & Kumashiro, 1969).

properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-2-29-14-6-4-3-5-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-9-12(26)10-8-11/h3-10,26H,2H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYOZBMZVPZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-ethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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